molecular formula C9H5F5O B13433921 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B13433921
M. Wt: 224.13 g/mol
InChI Key: WRNLZBTWNHHJRF-UHFFFAOYSA-N
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Description

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of ethenyl, difluoro, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorobenzene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: The difluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The difluoro groups can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 1,3-Difluoro-2-(trifluoromethoxy)benzene
  • 1-Ethynyl-4-fluorobenzene
  • 2,4-Difluoro-1-(trifluoromethoxy)benzene

Comparison: 1-Ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like 1,3-difluoro-2-(trifluoromethoxy)benzene lack the ethenyl group and therefore exhibit different chemical behaviors and applications .

Properties

Molecular Formula

C9H5F5O

Molecular Weight

224.13 g/mol

IUPAC Name

1-ethenyl-2,4-difluoro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H5F5O/c1-2-5-3-4-6(10)8(7(5)11)15-9(12,13)14/h2-4H,1H2

InChI Key

WRNLZBTWNHHJRF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)OC(F)(F)F)F

Origin of Product

United States

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